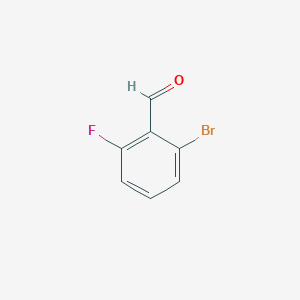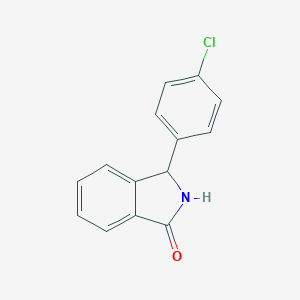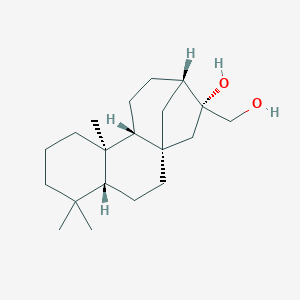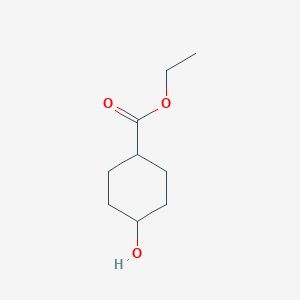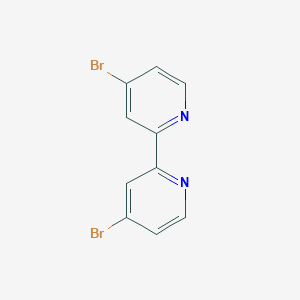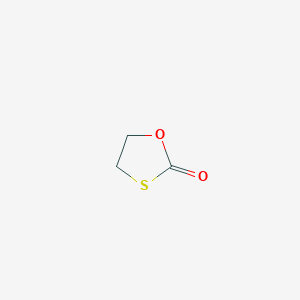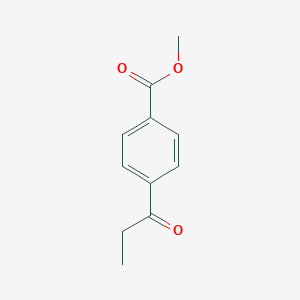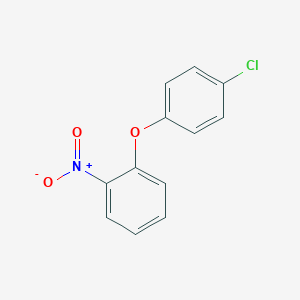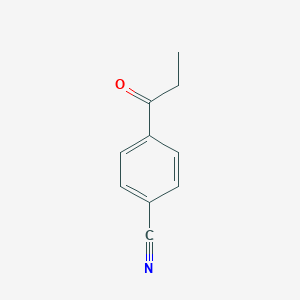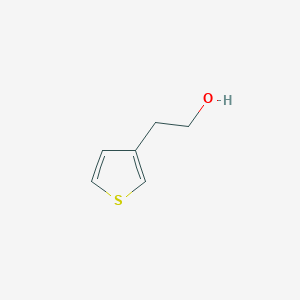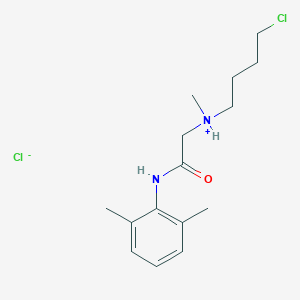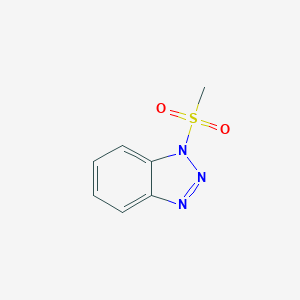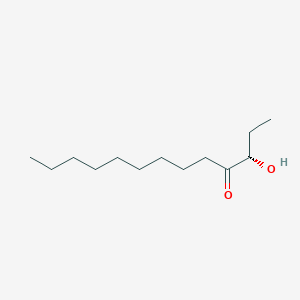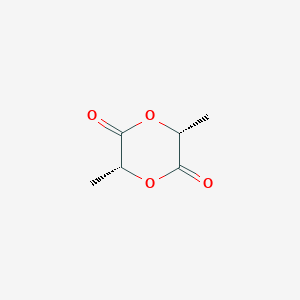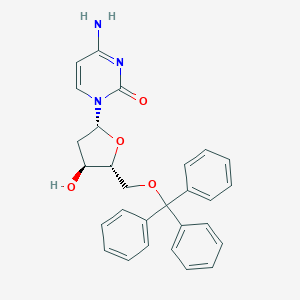
Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)-, commonly referred to as Cp(Tp) or CpT, is a modified nucleoside that has gained significant attention in the field of chemical biology. CpT is a synthetic derivative of deoxycytidine, which is a nucleoside that is naturally present in DNA. CpT has been used as a chemical probe to study DNA replication, transcription, and repair mechanisms.
Applications De Recherche Scientifique
CpT has been extensively used in scientific research to study DNA replication, transcription, and repair mechanisms. CpT is incorporated into DNA during replication, and its presence can be detected using various techniques such as mass spectrometry and HPLC. CpT has been used to study DNA polymerases, which are enzymes responsible for replicating DNA. CpT has also been used to study transcription factors, which are proteins that control the expression of genes. CpT has been used to study DNA repair mechanisms, which are essential for maintaining the integrity of the genome.
Mécanisme D'action
CpT acts as a chain terminator during DNA replication. When CpT is incorporated into DNA, it prevents further elongation of the DNA chain, leading to the termination of replication. CpT also inhibits the activity of DNA polymerases and transcription factors, leading to the inhibition of DNA replication and gene expression.
Effets Biochimiques Et Physiologiques
CpT has been shown to have minimal effects on cellular viability and proliferation, making it a useful tool for studying DNA replication and transcription mechanisms. However, CpT can induce DNA damage and cause mutations if not properly handled, making it important to use caution when working with CpT.
Avantages Et Limitations Des Expériences En Laboratoire
CpT has several advantages for lab experiments, including its high purity and availability, ease of synthesis, and minimal effects on cellular viability and proliferation. However, CpT can be expensive, and its use requires specialized equipment and expertise. Additionally, CpT can cause mutations if not properly handled, making it important to use caution when working with CpT.
Orientations Futures
There are several future directions for research involving CpT. One direction is to study the effects of CpT on DNA repair mechanisms, which are essential for maintaining the integrity of the genome. Another direction is to develop new techniques for detecting CpT in DNA, which could improve our understanding of DNA replication and transcription mechanisms. Additionally, CpT could be used as a tool for developing new drugs that target DNA replication and transcription mechanisms. Overall, CpT has significant potential for advancing our understanding of DNA biology and developing new therapeutics for diseases.
Méthodes De Synthèse
CpT is synthesized through a multi-step process, starting with the protection of the 5'-hydroxyl group of deoxycytidine with a triphenylmethyl (TPM) group. The 2'-hydroxyl group is then deprotected and reacted with a chloroacetyl group to form the CpT precursor. The final step involves the removal of the triphenylmethyl group to yield CpT. The synthesis of CpT has been optimized to produce high yields and purity, making it readily available for research purposes.
Propriétés
Numéro CAS |
18531-20-9 |
|---|---|
Nom du produit |
Cytidine, 2'-deoxy-5'-O-(triphenylmethyl)- |
Formule moléculaire |
C28H27N3O4 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C28H27N3O4/c29-25-16-17-31(27(33)30-25)26-18-23(32)24(35-26)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,32H,18-19H2,(H2,29,30,33)/t23-,24+,26+/m0/s1 |
Clé InChI |
UMNYJPCGTIVVSZ-BFLUCZKCSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Synonymes |
2'-Deoxy-5'-O-(triphenylmethyl)cytidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



